N-(2-((2'-Benzhydryl-5'-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide
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Overview
Description
N-(2-((2’-Benzhydryl-5’-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzhydryl group, a chloro-substituted indole, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2’-Benzhydryl-5’-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide typically involves multiple steps, including the formation of the indole core, the introduction of the benzhydryl group, and the final acetamide formation. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Benzhydryl Group: This step may involve the use of benzhydryl chloride and a base to facilitate the nucleophilic substitution reaction.
Acetamide Formation: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2’-Benzhydryl-5’-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide can undergo various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Compounds with substituted nucleophiles at the chloro position.
Scientific Research Applications
N-(2-((2’-Benzhydryl-5’-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-((2’-Benzhydryl-5’-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzhydryl group may facilitate binding to certain proteins or enzymes, while the indole core can interact with biological receptors. These interactions can modulate various cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Parent structure of benzhydryl compounds.
Indole Derivatives: Compounds with similar indole cores.
Acetamide Derivatives: Compounds with similar acetamide groups.
Uniqueness
N-(2-((2’-Benzhydryl-5’-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide is unique due to its combination of a benzhydryl group, a chloro-substituted indole, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C38H30ClN3O |
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Molecular Weight |
580.1 g/mol |
IUPAC Name |
N-[2-[[3-(2-benzhydryl-5-chloro-1H-indol-3-yl)-1H-indol-2-yl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C38H30ClN3O/c1-24(43)40-31-18-10-8-16-27(31)22-34-36(29-17-9-11-19-32(29)41-34)37-30-23-28(39)20-21-33(30)42-38(37)35(25-12-4-2-5-13-25)26-14-6-3-7-15-26/h2-21,23,35,41-42H,22H2,1H3,(H,40,43) |
InChI Key |
XGKZSIKCADGASD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CC2=C(C3=CC=CC=C3N2)C4=C(NC5=C4C=C(C=C5)Cl)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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